molecular formula C6H3F4N B110466 2,3,5,6-Tetrafluoro-4-methylpyridine CAS No. 16297-14-6

2,3,5,6-Tetrafluoro-4-methylpyridine

Cat. No. B110466
CAS RN: 16297-14-6
M. Wt: 165.09 g/mol
InChI Key: VMJPFTHPDLREJZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methylpyridine (TFMP) is a chemical compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in a ring structure. TFMP is found in a variety of industrial applications and is used as a reagent in organic synthesis. It is also used in the manufacture of pharmaceuticals, pesticides, and other chemical products. TFMP is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and other materials.

Scientific Research Applications

1. Chemical Properties and Reactions

  • Chambers et al. (1968) discussed the chemical properties of 2,3,5,6-tetrafluoro-4-methylpyridine, emphasizing its reduced acidity and reactivity in free radical halogenation compared to 4-picoline due to the influence of fluorine atoms. This study also explored hydrolysis reactions of its chloromethyl derivatives (Chambers, Iddon, Musgrave, & Chadwick, 1968).

2. Synthesis and Organometallic Reactions

  • Banks et al. (1967) detailed the synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine and its conversion into various organometallic compounds, revealing insights into the reactivity of this compound in different chemical environments (Banks, Haszeldine, Phillips, & Young, 1967).

3. Nuclear Magnetic Resonance Studies

  • Orrell and Šik (1981) conducted nuclear magnetic resonance studies of 2,3,5,6-tetrafluoropyridine and related compounds, providing valuable structural and dynamic information about these molecules in different phases (Orrell & Šik, 1981).

4. Application in Polymer Chemistry

5. Electrocatalytic Applications

  • Feng et al. (2010) investigated the electrocatalytic carboxylation of a related compound, 2-amino-5-bromopyridine, with CO2, highlighting the potential of fluorinated pyridines in electrochemical applications (Feng, Huang, Liu, & Wang, 2010).

Safety and Hazards

“2,3,5,6-Tetrafluoro-4-methylpyridine” is classified as a flammable liquid and an eye irritant . It may cause skin irritation and respiratory irritation . The compound should be handled with care, using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJPFTHPDLREJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405338
Record name 2,3,5,6-tetrafluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16297-14-6
Record name 2,3,5,6-tetrafluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper "Polyfluoroheterocyclic compounds—X : 2,3,5,6-tetrafluoro-4-methylpyridine and related compounds"?

A1: This paper focuses on the synthesis and characterization of this compound and related compounds. [] The authors describe a novel synthetic pathway for these compounds and investigate their properties using various spectroscopic methods.

Q2: What spectroscopic data is presented in the research to characterize this compound?

A2: While the abstract doesn't specify the exact spectroscopic data, the full paper likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized this compound. []

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